molecular formula C10H14N2Si B8808207 5-((Trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 457628-40-9

5-((Trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B8808207
M. Wt: 190.32 g/mol
InChI Key: YWOSXPDVPWMKJU-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

A mixture of commercially available 2-amino-5-bromopyridine (50.0 g, 289 mmol), trimethylsilylacetylene (112 mL, 809 mmol), Et3N (120 mL, 867 mmol), PdCl2(PPh3)2 (4.06 g, 2 mol %) and PPh3 (1.52 g, 2 mol %) in DMF (290 mL) was purged for 10 min with argon. Then CuI (340 mg, 1 mol %) was added and the reaction mixture was heated up to 90° C., stirring was continued at 90° C. for 4.5 h. Cooled to 23° C., the reaction mixture was concentrated in vacuum to remove all volatiles, poured the residue onto water (300 mL) and extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with water (300 mL) and brine (2×250 mL), dried over MgSO4. Removal of the solvent in vacuum left a dark brown residue which was purified by flash chromatography with n-heptane and acetone to give the title compound as a brown solid (41.65 g, 76%). MS (ISP) 191 [(M+H)+].
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
4.06 g
Type
catalyst
Reaction Step One
Name
Quantity
1.52 g
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11].CCN(CC)CC>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][Si:10]([C:13]#[C:14][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1)([CH3:12])[CH3:11] |^1:29,48|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
112 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
120 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
290 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
4.06 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
1.52 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged for 10 min with argon
Duration
10 min
ADDITION
Type
ADDITION
Details
Then CuI (340 mg, 1 mol %) was added
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 23° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to remove all volatiles
ADDITION
Type
ADDITION
Details
poured the residue onto water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (300 mL) and brine (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum
WAIT
Type
WAIT
Details
left a dark brown residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography with n-heptane and acetone

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 41.65 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.